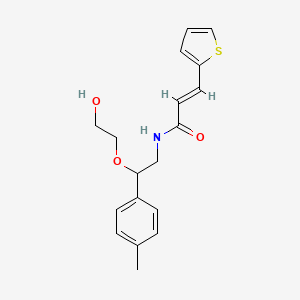
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HEPT, is a chemical compound that has gained significant attention in scientific research. HEPT belongs to the family of acrylamide derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific targets in the body, such as enzymes, receptors, and ion channels. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the reverse transcriptase enzyme by binding to its active site and preventing the synthesis of viral DNA. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. Additionally, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to modulate the activity of ion channels and receptors, which play a crucial role in the regulation of neuronal function.
Biochemical and Physiological Effects:
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to exhibit various biochemical and physiological effects, depending on the target it interacts with. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of enzymes, such as reverse transcriptase, protease, and kinase. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to modulate the activity of receptors, such as GABA-A, NMDA, and dopamine receptors. Additionally, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to affect the expression of genes involved in apoptosis, angiogenesis, and neuronal function.
Advantages and Limitations for Lab Experiments
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments, such as its stability, solubility, and specificity for certain targets. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide can be synthesized in large quantities with high purity, which makes it suitable for in vitro and in vivo studies. However, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has some limitations, such as its potential toxicity, which requires careful handling and testing. Additionally, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide may exhibit off-target effects, which can complicate the interpretation of the results.
Future Directions
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has several potential future directions for scientific research, such as its use as a therapeutic agent for various diseases, including cancer, HIV, and Alzheimer's disease. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide can be used as a tool for studying the mechanisms of action of enzymes, receptors, and ion channels. Additionally, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide can be modified to enhance its specificity, potency, and bioavailability, which can improve its therapeutic potential.
Conclusion:
In conclusion, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent for various diseases. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to exhibit potent antiviral and anticancer activity, as well as neuroprotective properties. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to interact with specific targets in the body, such as enzymes, receptors, and ion channels, which play a crucial role in its mechanism of action. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments, such as its stability, solubility, and specificity, but also has some limitations, such as its potential toxicity. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has several potential future directions for scientific research, which can improve its therapeutic potential and advance our understanding of its mechanisms of action.
Synthesis Methods
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide can be synthesized via a multi-step process involving the reaction of p-tolylmagnesium bromide with 2-bromoethanol, followed by the reaction of the resulting product with thiophene-2-carboxaldehyde. The final step involves the reaction of the resulting product with acryloyl chloride. The yield of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, HIV, and Alzheimer's disease. (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to exhibit potent antiviral activity against HIV by inhibiting the reverse transcriptase enzyme. Moreover, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVCJHMHWMDML-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)
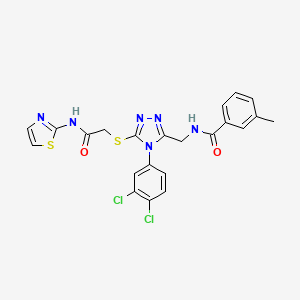

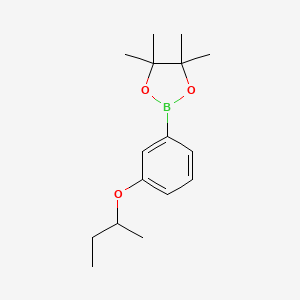
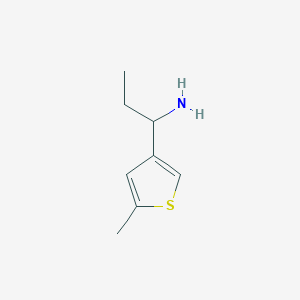


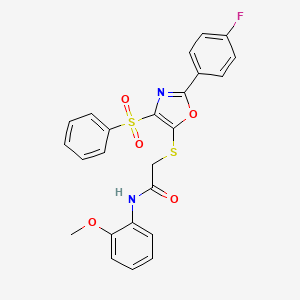
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)
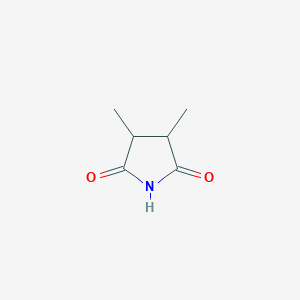

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)